molecular formula C10H11ClO4S B562439 1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone-methyl-d3 CAS No. 1189984-41-5

1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone-methyl-d3

Cat. No.: B562439
CAS No.: 1189984-41-5
M. Wt: 265.722
InChI Key: XVZBXDNOPBGYTH-FIBGUPNXSA-N
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Description

1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 is a chemical compound with the molecular formula C10H11ClO4S. It is a solid, typically appearing as white to pale yellow crystals. This compound is soluble in organic solvents such as dichloromethane and tetrahydrofuran, and it is relatively stable under dry conditions but can degrade in the presence of moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 typically involves the chlorosulfonation of 4-methoxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of chlorosulfonic acid and aluminum chloride as catalysts. The process requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the reactions. The final product is purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 involves its interaction with molecular targets such as enzymes and proteins. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone: Similar structure but without the deuterium labeling.

    4-Methoxyacetophenone: Lacks the chlorosulfonyl group.

    1-(3’-Chlorosulfonyl-4’-hydroxyphenyl)-1-propanone: Contains a hydroxy group instead of a methoxy group.

Uniqueness

1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 is unique due to its deuterium labeling, which makes it useful in isotopic labeling studies and mass spectrometry. The presence of the chlorosulfonyl group also provides a reactive site for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-methoxy-5-(3,3,3-trideuteriopropanoyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZBXDNOPBGYTH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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